molecular formula C11H10BrN B11873667 6-Bromo-4,8-dimethylquinoline

6-Bromo-4,8-dimethylquinoline

Cat. No.: B11873667
M. Wt: 236.11 g/mol
InChI Key: IPDTUWQTABRWMN-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4,8-dimethylquinoline can be synthesized through several methods. One common approach involves the bromination of 4,8-dimethylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4,8-dimethylquinoline.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include 4,8-dimethylquinoline derivatives with various substituents.

    Oxidation Reactions: Quinoline N-oxides are the primary products.

    Reduction Reactions: 4,8-Dimethylquinoline is formed as the major product.

Scientific Research Applications

6-Bromo-4,8-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,8-dimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-2,8-dimethylquinoline
  • 7-Bromo-2-chloro-4,8-dimethylquinoline
  • 8-Bromo-4-chloro-2,6-dimethylquinoline

Uniqueness

6-Bromo-4,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-4,8-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

IPDTUWQTABRWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)Br

Origin of Product

United States

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